6-硝基喹啉-2-甲醛

描述

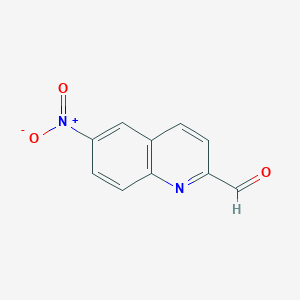

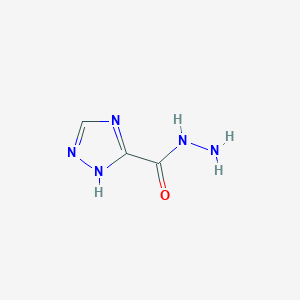

6-Nitroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6N2O3 . It has a molecular weight of 202.17 and is characterized by a nitro group attached to a quinoline ring .

Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Nitroquinoline-2-carbaldehyde, has been a subject of interest in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Molecular Structure Analysis

The molecular structure of 6-Nitroquinoline-2-carbaldehyde consists of a quinoline ring with a nitro group and a carbaldehyde group attached . The exact structure can be found in chemical databases like ChemSpider .

Chemical Reactions Analysis

Quinolinecarbaldehydes, including 6-Nitroquinoline-2-carbaldehyde, have been found to react with arenes under superelectrophilic activation . These reactions lead to the formation of various quinoline derivatives .

Physical And Chemical Properties Analysis

6-Nitroquinoline-2-carbaldehyde has a boiling point of 410.8°C at 760 mmHg and a melting point of 188-189°C . It has a density of 1.441g/cm3 .

科学研究应用

Drug Discovery and Medicinal Chemistry

6-Nitroquinoline-2-carbaldehyde: serves as a vital scaffold in drug discovery due to its quinoline core structure, which is prevalent in many pharmacologically active compounds . Its nitro group and aldehyde functionality allow for further chemical modifications, leading to the synthesis of derivatives with potential biological activities. These derivatives are explored for their therapeutic potential in treating various diseases, including cancer, malaria, and bacterial infections.

Antimicrobial Agents

The structural features of 6-Nitroquinoline-2-carbaldehyde make it a candidate for developing new antimicrobial agents . Researchers focus on synthesizing quinoline derivatives that exhibit potent activity against a range of Gram-positive and Gram-negative bacteria. The nitro group can be strategically modified to enhance the compound’s ability to inhibit DNA synthesis in bacteria, leading to their eradication.

Anticancer Research

Quinoline derivatives, including those derived from 6-Nitroquinoline-2-carbaldehyde , are investigated for their anticancer properties . The compound’s ability to intercalate with DNA and disrupt cell division makes it a promising lead for anticancer drug development. Studies aim to optimize its cytotoxicity against cancer cells while minimizing side effects on healthy cells.

Antimalarial Activity

The quinoline nucleus is historically significant in antimalarial drugs. Derivatives of 6-Nitroquinoline-2-carbaldehyde are synthesized and tested for their efficacy against Plasmodium species . The goal is to develop compounds that can overcome resistance to existing antimalarial drugs and provide a more effective treatment for malaria.

Green Chemistry and Sustainable Synthesis

6-Nitroquinoline-2-carbaldehyde: is also used in green chemistry applications . Researchers employ eco-friendly catalysts and solvent-free conditions to synthesize quinoline derivatives. This approach minimizes environmental impact and aligns with the principles of sustainable chemistry.

Biochemical Research

In biochemical research, 6-Nitroquinoline-2-carbaldehyde is utilized to study enzyme reactions and biological pathways . Its reactivity allows scientists to trace its transformations in biological systems, providing insights into metabolic processes and enzyme functions.

Material Science

The quinoline structure of 6-Nitroquinoline-2-carbaldehyde finds applications in material science . Its derivatives are used to create novel materials with specific optical or electronic properties, contributing to the development of new sensors, semiconductors, and other advanced materials.

Analytical Chemistry

In analytical chemistry, 6-Nitroquinoline-2-carbaldehyde derivatives are employed as fluorescent probes or reagents . Their ability to form complexes with metals or other substances makes them useful in detecting and quantifying various analytes in complex mixtures.

未来方向

属性

IUPAC Name |

6-nitroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUDHYSDNNTOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405702 | |

| Record name | 6-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitroquinoline-2-carbaldehyde | |

CAS RN |

59500-67-3 | |

| Record name | 6-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)

![4-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1586847.png)